

## Application Notes and Protocols for MMH2-Induced Degradation of BRD4 Fusion Proteins

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader protein and transcriptional co-activator implicated in the pathogenesis of various cancers.[1] Chromosomal translocations involving the BRD4 gene can result in the formation of oncogenic fusion proteins, such as BRD4-NUT, which drive aggressive malignancies like NUT carcinoma.[2][3][4] Targeted degradation of these fusion proteins presents a promising therapeutic strategy.

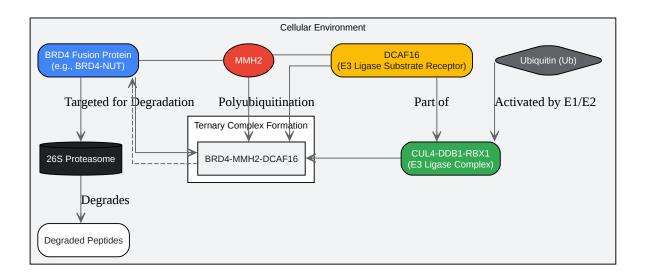
MMH2 is a novel small molecule that functions as a molecular glue degrader.[5][6] It operates by inducing proximity between the second bromodomain (BD2) of BRD4 and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex, specifically recruiting the DCAF16 substrate receptor.[5][7] This induced proximity leads to the polyubiquitination of the BRD4 fusion protein and its subsequent degradation by the 26S proteasome.[5][8] These application notes provide detailed protocols for utilizing MMH2 to induce the degradation of BRD4 fusion proteins and for quantifying its effects in cancer cell lines.

# Mechanism of Action: MMH2-Induced BRD4 Degradation

**MMH2** acts as a molecular glue, facilitating a novel protein-protein interaction. The molecule binds to the BD2 domain of the BRD4 protein, creating a new surface that is recognized by the



DCAF16 E3 ligase substrate receptor.[5] This ternary complex formation (BRD4-MMH2-DCAF16) is the critical step that initiates the degradation cascade.[5] Once the complex is formed, the E3 ligase machinery polyubiquitinates lysine residues on the BRD4 fusion protein, marking it for destruction by the proteasome.[5][8]



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**Figure 1:** Mechanism of **MMH2**-induced BRD4 fusion protein degradation.

## **Quantitative Data Summary**

The following tables summarize the quantitative data for MMH2-induced degradation of BRD4.



Compound	Cell Line	Assay Type	Parameter	Value	Reference
MMH2	K562	BRD4BD2- eGFP Degradation	DC50 (16h)	~1 nM	[5]
MMH2	K562	BRD4BD2- eGFP Degradation	Dmax (16h)	~95%	[5]
MMH1	K562	BRD4BD2- eGFP Degradation	DC50 (16h)	~0.3 nM	[9]
MMH1	K562	BRD4BD2- eGFP Degradation	Dmax (16h)	~95%	[9]
TMX1	K562	BRD4BD2- eGFP Degradation	Dmax (16h)	~80%	[5]
GNE11	K562	BRD4BD2- eGFP Degradation	Dmax (16h)	~50%	[5]

Table 1: Degradation Potency and Efficacy of MMH2 and Related Compounds.

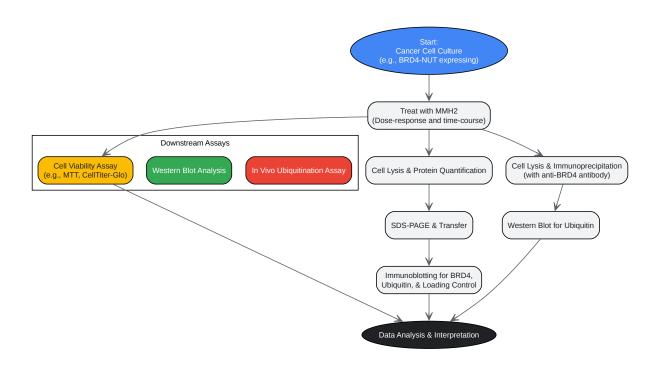


Compound	Cell Line	Treatment	BRD4 Degradation	Reference
MMH2	K562	1 μM, 16h	Nearly Complete	[10]
MMH1	K562	1 μM, 16h	Nearly Complete	[10]
TMX1	K562	1 μM, 16h	Nearly Complete	[10]
MMH2	Jurkat (BRD4- HiBiT)	6h	>90% at <100 nM	[4]
MMH1	Jurkat (BRD4- HiBiT)	6h	>90% at <100 nM	[4]

Table 2: Western Blot Analysis of BRD4 Degradation.

# Experimental Protocols Experimental Workflow Overview





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Figure 2: General experimental workflow for assessing MMH2 activity.

## **Cell Viability Assay (MTT Assay)**

This protocol is adapted for assessing the effect of **MMH2**-induced BRD4 fusion protein degradation on cancer cell viability.

#### Materials:

- BRD4 fusion-positive cancer cell line (e.g., PER-403 for BRD4-NUT)
- · Complete cell culture medium



- 96-well plates
- MMH2 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of MMH2 in complete medium. Replace the medium in the wells with 100 μL of the MMH2 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **Western Blot Analysis for BRD4 Degradation**

This protocol details the detection of BRD4 fusion protein levels following **MMH2** treatment.



#### Materials:

- BRD4 fusion-positive cancer cell line
- 6-well plates
- MMH2 stock solution (in DMSO)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-BRD4, anti-NUT (for BRD4-NUT), anti-GAPDH or anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- · Imaging system

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of MMH2 for different time points as described for the viability assay.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.



- Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate with primary antibody overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities and normalize to the loading control to determine the extent of BRD4 degradation.

## **In Vivo Ubiquitination Assay**

This protocol is for detecting the ubiquitination of BRD4 fusion proteins after **MMH2** treatment.

#### Materials:

- BRD4 fusion-positive cancer cell line
- MMH2 stock solution (in DMSO)
- Proteasome inhibitor (e.g., MG132)
- Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
- Anti-BRD4 antibody for immunoprecipitation
- Protein A/G agarose beads
- Primary antibodies: anti-ubiquitin, anti-BRD4



- HRP-conjugated secondary antibody
- ECL chemiluminescence substrate
- Imaging system

#### Procedure:

- Cell Treatment: Treat cells with MMH2 as desired. Three to four hours before harvesting, add a proteasome inhibitor (e.g., 10 μM MG132) to allow for the accumulation of ubiquitinated proteins.[11]
- Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
- Immunoprecipitation:
  - Pre-clear the lysates with protein A/G agarose beads.
  - Incubate the lysates with an anti-BRD4 antibody overnight at 4°C.
  - Add protein A/G beads to pull down the antibody-protein complexes.
  - Wash the beads extensively to remove non-specific binding.
- Elution and Western Blot:
  - Elute the immunoprecipitated proteins by boiling in Laemmli buffer.
  - Perform western blotting as described above, probing the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BRD4. A parallel blot can be probed with an anti-BRD4 antibody to confirm successful immunoprecipitation.

## Conclusion

**MMH2** is a potent and selective degrader of BRD4 and its oncogenic fusion proteins. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of **MMH2** in relevant cancer models. By employing these methods, scientists can



further elucidate the therapeutic potential of targeted protein degradation for cancers driven by BRD4 fusions.

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